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Compound of Interest

Compound Name: LML134

Cat. No.: B2814439

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available pharmacokinetic (PK) and
pharmacodynamic (PD) data for LML134, a selective histamine H3 receptor (H3R) inverse
agonist. The protocols outlined below are based on publicly available information from
preclinical and clinical studies.

Introduction

LML134 is an investigational drug developed for the treatment of excessive sleepiness,
particularly in the context of sleep-wake disorders such as shift work disorder.[1] Its mechanism
of action is through inverse agonism of the histamine H3 receptor, a presynaptic autoreceptor
in the central nervous system that inhibits the release of histamine and other neurotransmitters
involved in wakefulness and cognitive processes. By blocking the inhibitory tone of the H3
receptor, LML134 is designed to increase the levels of these wake-promoting
neurotransmitters.

Pharmacokinetic Profile

Limited quantitative pharmacokinetic data for LML134 in humans is publicly available. The
following tables summarize the available preclinical and qualitative clinical information.
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Tmax (Time to ) ]
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) oral absorption.
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~0.44 hours Rat Intravenous
(tv2) clearance.

Plasma Protein
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unbound, Fu)

Plasma Protein
Binding (fraction 57.6% Dog -

unbound, Fu)
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unbound, Fu)

Clinical Pharmacokinetics (Human) - Qualitative

A Phase 2 clinical trial in patients with shift work disorder provided the following qualitative
pharmacokinetic insights.[1]

Parameter Observation Study Population

] ) Reached highest blood levels ) ] ]
Tmax (Time to Maximum ] Patients with Shift Work
] approximately 3 hours after )
Concentration) o ) Disorder
oral administration.[1]

Note: Detailed quantitative data from the Phase 1 single ascending dose (SAD) and multiple
ascending dose (MAD) study in healthy volunteers (NCT02334449) are not publicly available.

Pharmacodynamic Profile

The primary pharmacodynamic effect of LML134 is the promotion of wakefulness.
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Preclinical Pharmacodynamics

Assay Result Model
hH3R Binding Assay (Ki) 12 nM In vitro
hH3R cAMP Assay (Ki) 0.3nM In vitro
Receptor Occupancy High receptor occupancy In vivo (Rat)

achieved in the brain.

Clinical Pharmacodynamics (Human) - Qualitative

The Phase 2 proof-of-concept study (NCT03141086) in patients with shift work disorder
demonstrated the wake-promoting effects of LML134.[1]

Endpoint

Observation

Study Population

Multiple Sleep Latency Test
(MSLT)

Participants were less sleepy
at night after taking LML134

compared to placebo.[1]

Patients with Shift Work

Disorder

Duration of Effect

The effect on sleepiness was
less pronounced at 9.5 hours

post-administration.[1]

Patients with Shift Work
Disorder

Safety

The most common adverse

event reported was headache.

[1]

Patients with Shift Work
Disorder

Note: Specific quantitative data on the mean sleep latency from the MSLT in the LML134

versus placebo groups are not publicly available.

Signaling Pathway

LML134 acts as an inverse agonist at the histamine H3 receptor, which is a G protein-coupled

receptor (GPCR) primarily coupled to the Gai/o subunit.
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Caption: LML134 signaling pathway.

Experimental Protocols

The following are generalized protocols for key experiments based on the available study
descriptions.

Protocol 1: In Vitro Receptor Binding Assay
(Competitive)

Objective: To determine the binding affinity (Ki) of LML134 for the human histamine H3
receptor.

Materials:

o Cell membranes expressing the human H3 receptor.
e Radioligand (e.g., [3H]-N-a-methylhistamine).

e LML134 stock solution and serial dilutions.

o Assay buffer.

« Scintillation fluid and counter.

e 96-well filter plates.

Procedure:
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e Prepare serial dilutions of LML134 in the assay buffer.

e In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration, and the
different concentrations of LML134.

« Include control wells for total binding (radioligand and membranes only) and non-specific
binding (radioligand, membranes, and a high concentration of a known H3R ligand).

 Incubate the plate at a specified temperature for a set duration to allow binding to reach
equilibrium.

e Harvest the membranes onto filter plates and wash to remove unbound radioligand.
o Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

o Calculate the specific binding at each LML134 concentration by subtracting the non-specific
binding from the total binding.

» Plot the percentage of specific binding against the logarithm of the LML134 concentration
and fit the data to a one-site competition model to determine the IC50.

o Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Clinical Pharmacokinetic and
Pharmacodynamic Assessment (Phase 2)

Objective: To assess the pharmacokinetic profile and the effect of LML134 on wakefulness in
patients with shift work disorder.

Study Design: A randomized, double-blind, placebo-controlled, cross-over study.
Inclusion Criteria (Generalized):

e Adult male and female patients diagnosed with shift work disorder.

» Working night shifts.

¢ Objective evidence of excessive sleepiness.
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Procedure:
e Screening Period: Assess eligibility based on inclusion/exclusion criteria.
e Treatment Period 1:

o Randomly assign participants to receive either a single oral dose of LML134 or a matching
placebo at the beginning of their night shift.

o Pharmacokinetic Sampling: Collect blood samples at predefined time points (e.g., pre-
dose, and at multiple intervals post-dose such as 0.5, 1, 2, 3, 4, 6, 8, 10, 12, and 24 hours)
to determine the plasma concentration of LML134 over time.

o Pharmacodynamic Assessment (MSLT): Conduct the Multiple Sleep Latency Test at set
intervals during the night shift (e.g., starting 2-3 hours post-dose and repeated every 2
hours for a total of 4-5 tests). The MSLT measures the time it takes for a patient to fall
asleep in a quiet, dark room.

» Washout Period: A sufficient period to ensure complete elimination of the drug.
e Treatment Period 2:

o Participants cross over to receive the alternative treatment (LML134 if they received
placebo in Period 1, and vice versa).

o Repeat the pharmacokinetic sampling and pharmacodynamic assessments as in Period 1.
o Data Analysis:

o Analyze the pharmacokinetic data to determine parameters such as Cmax, Tmax, and
AUC.

o Compare the mean sleep latency from the MSLT between the LML134 and placebo
treatment periods to assess the effect on wakefulness.
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Caption: Clinical trial workflow.
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Conclusion

LML134 is a histamine H3 receptor inverse agonist with a preclinical profile suggestive of rapid
absorption and clearance. Limited qualitative data from a Phase 2 clinical trial indicates that it
can reduce sleepiness in patients with shift work disorder, with a peak effect observed around 3
hours post-dose. The development of a comprehensive pharmacokinetic-pharmacodynamic
model for LML134 will require the availability of detailed quantitative data from its clinical
development program. The protocols provided herein offer a general framework for the types of
studies conducted to characterize the properties of LML134.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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